molecular formula C19H21N3O2 B2672030 N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477855-13-3

N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine

Cat. No. B2672030
CAS RN: 477855-13-3
M. Wt: 323.396
InChI Key: PIEBEZOMRIIWSS-UHFFFAOYSA-N
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Description

“N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine moiety, which is a type of nitrogen-containing heterocycle . The compound also has a 4-isopropylphenyl group attached to the nitrogen of the quinazolinamine . The presence of the methoxy groups at positions 6 and 7 could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, the isopropylphenyl group attached to the nitrogen, and the methoxy groups at the 6 and 7 positions . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinazolinamine core, the isopropylphenyl group, and the methoxy groups . The nitrogen in the quinazolinamine could potentially act as a nucleophile, and the methoxy groups could potentially be involved in reactions as leaving groups.

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Development of Biologically Active Derivatives

Tetrahydroisoquinolines (THIQs), which can be synthesized using this compound, are considered ‘privileged scaffolds’ for the development of novel biologically active derivatives . These derivatives have potential applications in drug development, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds, and treatments for Parkinson’s disease .

Synthesis of Natural Products and Pharmaceuticals

Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

Influenza Virus Treatment

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from this compound, have been evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .

Treatment of Parkinson’s Disease

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, is isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease .

P-gp Inhibitor

A novel P-gp inhibitor with a quinazoline scaffold, which can be synthesized from this compound, has been found to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells .

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific experimental data . Compounds with similar structures have been studied for their potential therapeutic applications in various fields of medicine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity . Detailed safety data would require specific experimental testing.

properties

IUPAC Name

6,7-dimethoxy-N-(4-propan-2-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)13-5-7-14(8-6-13)22-19-15-9-17(23-3)18(24-4)10-16(15)20-11-21-19/h5-12H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEBEZOMRIIWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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